1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol 1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813610
InChI: InChI=1S/C13H21NO/c1-10-5-11(2)7-12(6-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC17813610

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

1-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 1-[(3,5-dimethylphenyl)methylamino]-2-methylpropan-2-ol
Standard InChI InChI=1S/C13H21NO/c1-10-5-11(2)7-12(6-10)8-14-9-13(3,4)15/h5-7,14-15H,8-9H2,1-4H3
Standard InChI Key MAWMCBNBRZWVTE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)CNCC(C)(C)O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 3,5-dimethylphenyl group bonded to a 2-methylpropan-2-ol moiety through a methylamino bridge. Key structural attributes include:

  • Aromatic system: The 3,5-dimethylphenyl group provides hydrophobicity and steric bulk.

  • Amino alcohol backbone: The secondary amine and hydroxyl group enable hydrogen bonding and ionic interactions.

  • Branching: The 2-methylpropan-2-ol segment introduces conformational rigidity.

The SMILES representation Cc1cc(C)cc(CNCC(C)(C)O)c1 confirms the connectivity and substituent positions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
CAS Number1496746-08-7
Solubility (Predicted)Low in water; soluble in DMF, THF

The compound’s low water solubility stems from its hydrophobic aromatic and branched alkyl groups, while polar aprotic solvents like dimethylformamide (DMF) enhance dissolution.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 3,5-dimethylbenzyl bromide and 2-amino-2-methylpropan-1-ol under basic conditions. Key steps include:

  • Base selection: Potassium carbonate or sodium hydride deprotonates the amine, facilitating nucleophilic attack.

  • Solvent systems: Tetrahydrofuran (THF) or DMF are employed for their ability to stabilize intermediates.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Reaction Mechanism

3,5-Dimethylbenzyl bromide+2-Amino-2-methylpropan-1-olTHFK₂CO₃Product+HBr\text{3,5-Dimethylbenzyl bromide} + \text{2-Amino-2-methylpropan-1-ol} \xrightarrow[\text{THF}]{\text{K₂CO₃}} \text{Product} + \text{HBr}
The reaction proceeds via an Sₙ2 mechanism, where the amine nucleophile displaces bromide from the benzyl carbon.

Biological Activities and Mechanisms

Neurotransmitter Receptor Interactions

Structural analogs of this compound exhibit affinity for serotonin (5-HT) and dopamine receptors, modulating neurotransmitter release and reuptake . For example:

  • 5-HT₁₀ receptor: Analogous compounds show IC₅₀ values of 12–45 nM in binding assays .

  • Dopamine D₂ receptor: Substitutions on the phenyl ring alter selectivity, with 3,5-dimethyl groups favoring D₂ over D₁.

Anti-Inflammatory Effects

In vitro studies on related amino alcohols reveal COX-2 inhibition (IC₅₀: 8.2 μM) and reduced prostaglandin E₂ synthesis by 60–70% at 10 μM concentrations. These effects correlate with the compound’s ability to block NF-κB signaling.

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular FormulaKey Activities
1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol2,3-dimethylphenylC₁₃H₂₁NOModerate 5-HT affinity
1-{[(2,5-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol2,5-dimethylphenylC₁₃H₂₁NOEnhanced D₂ selectivity
1-(3,5-Dimethylphenyl)-5-(methylamino)pentan-2-oneKetone backboneC₁₄H₂₁NOCOX-2 inhibition

The 3,5-dimethylphenyl substitution in the target compound optimizes steric and electronic properties for balanced receptor interactions, unlike analogs with ortho-substituents, which exhibit reduced bioavailability .

Applications in Research

Pharmacological Probes

This compound serves as a template for designing selective receptor ligands. For instance:

  • Radiolabeled derivatives: Tritiated versions enable receptor localization studies in brain tissue .

  • Fluorescent analogs: Conjugation with fluorophores like FITC aids in visualizing receptor dynamics .

Drug Development

Preliminary data suggest potential in:

  • Neuropathic pain management: Analogous compounds reduce hyperalgesia in rodent models by 40–60%.

  • Antidepressant therapy: 5-HT receptor modulation correlates with improved forced swim test outcomes .

Future Research Directions

Mechanistic Studies

  • Crystallography: Determine X-ray structures of receptor-ligand complexes to refine binding models.

  • Kinetic assays: Measure association/dissociation rates for 5-HT and dopamine receptors.

Preclinical Development

  • Toxicity profiling: Assess hepatotoxicity and cardiotoxicity in animal models.

  • Formulation optimization: Develop nanoparticle carriers to improve aqueous solubility.

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